Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate
Overview
Description
Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate is a complex organic compound with the molecular formula C12H12F2O2. It is known for its unique pentacyclic structure, which includes multiple fused rings and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, followed by fluorination and esterification steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate: The parent compound with a similar structure but different functional groups.
Fluorinated Pentacyclic Compounds: Other compounds with similar pentacyclic structures but varying degrees of fluorination.
Non-fluorinated Pentacyclic Compounds: Compounds with similar ring structures but without fluorine atoms.
Uniqueness
This compound stands out due to its unique combination of a pentacyclic structure and fluorine atoms. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-16-10(15)11-4-2-3-5-6(4)7(11)8(5)12(13,14)9(3)11/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUCKQVPGJAKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3CC4C1C(C5C4C3C25)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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